Home > Products > Screening Compounds P43385 > 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole - 921605-87-0

2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

Catalog Number: EVT-275972
CAS Number: 921605-87-0
Molecular Formula: C19H18F3N5OS
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1; IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells.
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.

4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one

Compound Description: This compound is a pyridazinone derivative containing a 1,3,4-thiadiazole moiety. The research focuses on its crystal structure, revealing a planar 1,6-dihydropyridazine ring and a dihedral angle between this ring and the 1,3,4-thiadiazole ring .

Classification

This compound is classified as a thiadiazole derivative, which is a class of compounds known for various biological activities, including antitumor and antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an interesting candidate for pharmaceutical applications.

Synthesis Analysis

The synthesis of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) typically involves several steps:

  1. Formation of Thiadiazole Core: The initial step often involves the reaction of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole ring. A common method includes treating thiosemicarbazide with carbon disulfide in the presence of a base.
  2. Introduction of Piperidine and Pyridazine Moieties: The piperidine ring can be introduced through nucleophilic substitution reactions where piperidine derivatives react with activated halides or sulfonates. The pyridazine moiety can be synthesized using diazotization reactions followed by cyclization.
  3. Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or via the use of trifluoromethylating agents under specific conditions to ensure high yields.
  4. Final Coupling Reactions: The final compound is typically obtained through coupling reactions that link the various moieties together, often facilitated by coupling agents or metal catalysts under controlled conditions.

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) can be described as follows:

  • Thiadiazole Ring: The core structure consists of a five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Substituents:
    • A trifluoromethyl group attached to a phenoxy group enhances electron-withdrawing properties.
    • A piperidine ring linked through a pyridazine moiety provides additional steric and electronic properties that may influence biological activity.

Structural Data

The compound exhibits specific bond angles and lengths characteristic of its functional groups. Computational methods such as Density Functional Theory (DFT) can be employed to predict electronic properties and optimize the geometry of the molecule.

Chemical Reactions Analysis

The chemical reactivity of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) can include:

  1. Nucleophilic Substitutions: The presence of electrophilic centers allows for nucleophilic attack by various reagents.
  2. Electrophilic Aromatic Substitution: The aromatic rings present in the structure can participate in electrophilic substitutions, allowing for further functionalization.
  3. Reduction Reactions: Certain functional groups within the compound may undergo reduction under appropriate conditions.

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for compounds like 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) typically involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Inhibition or Activation: Depending on the target, the compound may inhibit or activate specific pathways leading to desired biological effects such as anticancer activity or antimicrobial effects.
  3. Cellular Uptake: The lipophilicity imparted by the trifluoromethyl group facilitates cellular uptake, enhancing bioavailability.

Data from in vitro studies often elucidate these mechanisms by demonstrating how the compound affects cell viability in various cancer cell lines or microbial strains.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) include:

  • Molecular Weight: Approximately 426 g/mol.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature but may have limited solubility in water.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within typical ranges for similar compounds.

These properties are crucial for understanding how the compound behaves in biological systems and during synthesis.

Applications

The applications of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) are diverse:

  1. Pharmaceutical Development: Due to its potential anticancer and antimicrobial activities, it may serve as a lead compound in drug discovery programs targeting specific diseases.
  2. Research Tools: This compound can be used in biochemical assays to study pathways involved in cancer progression or microbial resistance mechanisms.
  3. Agricultural Applications: If found effective against phytopathogenic microorganisms, it could be developed into agricultural fungicides or bactericides.
Introduction to 1,3,4-Thiadiazole Pharmacophores in Oncology and Metabolic Disease

The 1,3,4-thiadiazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This configuration confers distinctive mesoionic properties that enable facile traversal of biological membranes and robust interactions with diverse enzymatic targets [2] [7]. Historically integrated into established therapeutics like acetazolamide (carbonic anhydrase inhibitor) and methazolamide, contemporary research has illuminated the scaffold’s exceptional versatility in oncology and metabolic disease modulation. The electron-rich sulfur atom facilitates hydrogen bonding and hydrophobic interactions, while nitrogen atoms offer sites for strategic derivatization to fine-tune target specificity and pharmacokinetic profiles [6].

In oncology, 1,3,4-thiadiazole derivatives demonstrate multi-mechanistic anticancer activities, including the inhibition of tyrosine kinases, carbonic anhydrases, and key enzymes within lipid metabolism pathways. Their capacity to induce apoptosis, modulate oxidative stress, and disrupt oncogenic signaling cascades positions them as compelling candidates for molecularly targeted therapies [2] [6]. Concurrently, in metabolic diseases, these compounds exhibit potent activity against targets like stearoyl-CoA desaturase 1 (SCD1), a pivotal enzyme regulating fatty acid desaturation and membrane fluidity. The structural plasticity of the 1,3,4-thiadiazole core allows for the optimization of drug-like properties critical for in vivo efficacy, including metabolic stability and bioavailability [7] [8].

Table 1: Key Properties and Applications of 1,3,4-Thiadiazole Derivatives in Drug Discovery

Property/FeatureSignificance in Drug DesignRepresentative Therapeutic Applications
Mesoionic CharacterEnhances membrane permeability and bioavailabilityAnticancer agents, CNS-penetrant drugs
Hydrogen Binding DomainFacilitates strong interactions with enzymatic active sitesCarbonic anhydrase inhibitors, Tyrosinase inhibitors
Two-Electron Donor SystemEnables coordination with metal ions in enzymesUrease inhibitors, Metalloenzyme-targeted therapies
Stability in Acidic ConditionsEnsures oral bioavailability and gastric stabilityOrally administered prodrugs, Gastro-resistant formulations
Susceptibility to NucleophilesAllows targeted prodrug activation or controlled degradationSite-specific drug delivery systems

Role of 1,3,4-Thiadiazole Derivatives in Targeting Lipid Metabolism Pathways

1,3,4-Thiadiazole derivatives exert profound effects on lipid homeostasis, primarily through inhibition of rate-limiting enzymes in fatty acid biosynthesis and desaturation. SCD1, an endoplasmic reticulum-resident enzyme, catalyzes the Δ9-desaturation of saturated fatty acids (SFAs) like palmitic acid (C16:0) and stearic acid (C18:0) into monounsaturated fatty acids (MUFAs) such as palmitoleic acid (C16:1) and oleic acid (C18:1). This conversion is critical for maintaining membrane fluidity, synthesizing phospholipids, and generating signaling molecules [3] [8]. Dysregulated SCD1 activity is oncogenic, promoting tumor proliferation, metastasis, and therapy resistance by supplying essential MUFAs for membrane biogenesis in rapidly dividing cancer cells and modulating oncogenic pathways like Wnt/β-catenin signaling [3] [10].

Thiadiazole-based SCD1 inhibitors disrupt this axis, triggering an accumulation of cytotoxic SFAs (e.g., palmitic acid) within cancer cells. This accumulation induces endoplasmic reticulum (ER) stress, unfolded protein response (UPR) activation, and ultimately apoptosis via the upregulation of stress sensors (ATF4, ATF6, XBP1) and the pro-apoptotic factor CHOP [3]. Notably, resistance to SCD1 inhibition often involves metabolic plasticity, specifically the upregulation of fatty acid desaturase 2 (FADS2). FADS2 converts accumulated palmitic acid into sapienic acid (C16:1Δ6), bypassing the need for SCD1 and replenishing MUFA pools to sustain membrane integrity and survival [3]. Thiadiazole inhibitors counter this by either directly targeting FADS2 or sensitizing resistant cells to ER stress.

Beyond direct enzyme inhibition, thiadiazole derivatives enhance antitumor immunity. SCD1 inhibition in cancer cells suppresses β-catenin signaling, elevating CCL4 chemokine production. This recruits dendritic cells into the tumor microenvironment, priming cytotoxic CD8+ T cell responses. Concurrently, SCD1 inhibition in T cells reduces ER stress, augmenting their effector function and synergizing with immune checkpoint inhibitors like anti-PD-1 antibodies [10].

Table 2: Key Enzymes in Lipid Metabolism Targeted by 1,3,4-Thiadiazole Derivatives

EnzymeBiological FunctionEffect of Thiadiazole InhibitionDownstream Consequence
SCD1Converts SFAs (C16:0, C18:0) to MUFAs (C16:1, C18:1)Palmitic acid accumulation; ER stress activationCancer cell apoptosis; Synergy with immunotherapy [3] [10]
FADS2Converts Palmitic acid (C16:0) to Sapienic acid (C16:1Δ6)Abrogates resistance to SCD1i; Sustains SFA toxicityRe-sensitization of resistant cancer cells [3]
ACAT1Esterifies cholesterol for storage in lipid dropletsReduces esterified cholesterol in CD8+ T cellsEnhanced T cell effector function [10]

Structural Evolution of Thiadiazole-Based Inhibitors in Drug Discovery

The development of thiadiazole-containing SCD1 inhibitors exemplifies structure-activity relationship (SAR) optimization. Early inhibitors like thiadiazole-thiones (e.g., compounds 139-145) demonstrated moderate potency but faced limitations in selectivity and metabolic stability [7]. Crucially, the 1,3,4-thiadiazole nucleus itself proved superior to isosteres (e.g., 1,3,4-oxadiazole) in coordinating the dicopper center within enzymatic active sites, enhancing target binding affinity [7]. This insight drove strategic derivatization at the C2 and C5 positions of the thiadiazole ring to optimize pharmacological properties.

2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole (MF-438, CAS 921605-87-0) epitomizes this evolution. Its structure integrates:

  • A 2-Methyl-1,3,4-thiadiazole "Head" Group: The methyl substituent at C2 enhances metabolic stability and modulates electron density within the ring, strengthening hydrophobic interactions within the SCD1 binding pocket [4] [9].
  • A Pyridazine Linker: Acts as a rigid spacer, optimally positioning the thiadiazole pharmacophore relative to the piperidine anchor. The nitrogen-rich pyridazine contributes to solubility and potential H-bonding [5] [9].
  • A 4-(2-(Trifluoromethyl)phenoxy)piperidine "Tail": The lipophilic trifluoromethylphenyl group engages in π-π stacking and hydrophobic contacts, while the piperidine nitrogen provides a basic center potentially improving solubility and membrane permeation via protonation. The -O- linkage offers conformational flexibility [4] [5].

This meticulously engineered structure yields exceptional potency. MF-438 inhibits recombinant SCD1 (rSCD1) with an IC₅₀ of 2.3 nM [9], significantly outperforming earlier generations like CVT-11127. Its physicochemical profile (molecular weight: 421.44 g/mol, predicted logP: ~3.5-4.0 based on structure, solubility in DMSO/Ethanol) supports in vitro and in vivo investigation [5] [9]. Crucially, MF-438 demonstrates oral bioavailability and significant in vivo efficacy, evidenced by an ED₅₀ of 1-3 mg/kg in mouse models [9], validating the design strategy focused on balancing potency with drug-like properties.

Table 3: Structural Comparison of Representative Thiadiazole-Containing SCD1 Inhibitors

Compound (Code/Reference)Core Structure FeaturesReported SCD1 Inhibition (IC₅₀/EC₅₀)Key Advantages/Limitations
Early Thiadiazole-Thione (e.g., 139 [7])5-(4-Hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thioneLow µM rangeModerate potency; Potential metabolic instability (thione)
MF-438 [4] [5] [9]2-Methyl-thiadiazole + Pyridazine + 4-(2-Trifluoromethylphenoxy)piperidine2.3 nM (rSCD1); ED₅₀ 1-3 mg/kg (mouse)High potency, Oral bioavailability, Well-characterized
CVT-11127 [3]Undisclosed structure (literature reference)~10-100 nM range (various assays)Potent but less so than MF-438; Limited in vivo data

Position of the Compound in the Landscape of SCD1-Targeted Therapeutics

MF-438 occupies a significant niche within the SCD1 inhibitor landscape due to its exceptional biochemical potency (IC₅₀ = 2.3 nM) and well-documented mechanistic profile [4] [9]. It serves as both:

  • A Benchmark Pharmacological Tool: Its high affinity and selectivity make it indispensable for in vitro and in vivo studies dissecting SCD1 biology and validating its therapeutic potential. Research using MF-438 has been pivotal in uncovering resistance mechanisms (FADS2 upregulation) [3] and immunomodulatory effects (enhanced DC recruitment and T cell function) [10].
  • A Lead Compound for Therapeutic Development: Its in vivo efficacy (ED₅₀ 1-3 mg/kg in mice) and oral bioavailability demonstrate proof-of-concept for targeting SCD1 in complex physiological settings [9].

The compound’s primary therapeutic value lies in overcoming key limitations of SCD1 monotherapy:

  • Bypassing FADS2-Mediated Resistance: While SCD1 inhibition induces toxic palmitic acid accumulation and ER stress in sensitive cells (e.g., LK-2, SiHa), resistant cells (e.g., A549, HeLa) upregulate FADS2 to convert palmitic acid into sapienic acid, evading toxicity [3]. MF-438’s potency maximizes SCD1 blockade, increasing palmitic acid load potentially beyond the compensatory capacity of FADS2. Furthermore, it provides the foundation for rational combination therapies with emerging FADS2 inhibitors.
  • Synergizing with Immunotherapy: MF-438 modulates the tumor-immune microenvironment dually:
  • In cancer cells, it inhibits Wnt/β-catenin signaling, reducing immunosuppressive gene expression and increasing CCL4 production. This recruits dendritic cells, initiating antitumor T cell responses [10].
  • In T cells, it alleviates SCD1 inhibition-induced ER stress, preserving their proliferative capacity and cytotoxic function [10]. This underpins its potent synergy with anti-PD-1 antibodies, significantly improving tumor control in preclinical models compared to either agent alone [10].
  • Targeting Metabolic Vulnerabilities: Cancer stem cells (CSCs) and cells within lipid-depleted tumor niches exhibit heightened SCD1 dependence for membrane synthesis and ER homeostasis. MF-438 effectively targets these populations, potentially preventing relapse and metastasis [3] [8].

Despite its strengths, MF-438 highlights a critical challenge: the need for predictive biomarkers. Tumors exhibiting a "non-T cell-inflamed" phenotype or high baseline SCD1/FADS2 expression ratios may represent optimal target populations [3] [10]. Serum palmitoleic acid to stearic acid ratios (reflecting SCD1 activity) are emerging as potential pharmacodynamic and predictive biomarkers for patient stratification [10].

Table 4: Resistance Mechanisms to SCD1 Inhibition and MF-438's Positioning

Resistance MechanismMolecular ConsequenceMF-438's Advantage/Strategy
FADS2 UpregulationConverts toxic Palmitic Acid (C16:0) to Sapienic Acid (C16:1Δ6), restoring MUFA poolsHigh potency maximizes SFA load; Serves as backbone for FADS2i combinations [3]
SCD5 CompensationMinor SCD isoform potentially desaturating SFAsNegligible SCD5 expression/activity in most cancers minimizes impact [3]
Exogenous MUFA UptakeScavenging of extracellular oleate from microenvironmentEfficacy demonstrated in low-lipid media/culture conditions [3]
Altered ER Stress ThresholdEnhanced UPR capacity to handle SFA accumulationDual action (SCD1i + Immunomodulation) may overcome intrinsic resilience [10]

Properties

CAS Number

921605-87-0

Product Name

2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

IUPAC Name

2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole

Molecular Formula

C19H18F3N5OS

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3

InChI Key

NVUJDKDVOZVALT-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

MF 438
MF-438
MF438 cpd

Canonical SMILES

CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.